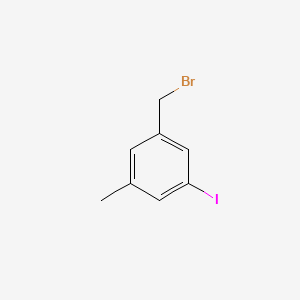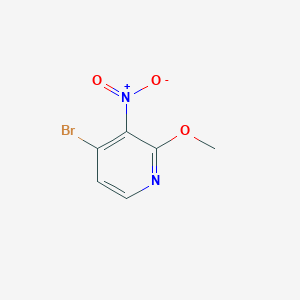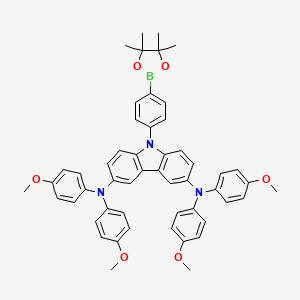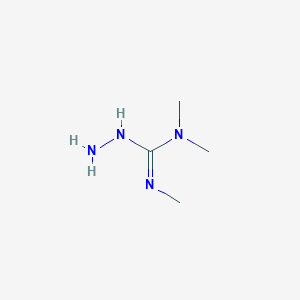
1-(Bromomethyl)-3-iodo-5-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-3-iodo-5-methylbenzene is an aromatic compound characterized by the presence of bromomethyl, iodo, and methyl substituents on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-iodo-5-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-iodo-5-methylbenzyl alcohol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically proceeds under mild conditions, with the bromomethyl group being introduced at the benzylic position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-3-iodo-5-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride in ethanol or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 3-iodo-5-methylbenzyl derivatives.
Applications De Recherche Scientifique
1-(Bromomethyl)-3-iodo-5-methylbenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(Bromomethyl)-3-iodo-5-methylbenzene exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the formation of a new bond with the nucleophile. The iodo group can participate in electrophilic aromatic substitution reactions, influencing the reactivity of the benzene ring.
Molecular Targets and Pathways:
Nucleophilic Substitution: Targets nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: Involves the aromatic ring as the reactive site.
Comparaison Avec Des Composés Similaires
1-(Bromomethyl)-3-iodo-5-methylbenzene can be compared with other halogenated benzyl compounds:
1-(Bromomethyl)-3-chloro-5-methylbenzene: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.
1-(Bromomethyl)-3-fluoro-5-methylbenzene:
1-(Bromomethyl)-3-bromo-5-methylbenzene: Features two bromine atoms, affecting its reactivity and the types of reactions it can undergo.
Uniqueness: The presence of both bromomethyl and iodo groups in this compound provides unique reactivity patterns, making it a versatile intermediate in organic synthesis.
Conclusion
This compound is a valuable compound in organic chemistry, with diverse applications in scientific research and industry Its unique reactivity and the ability to undergo various chemical transformations make it an important intermediate for the synthesis of complex molecules
Propriétés
Formule moléculaire |
C8H8BrI |
|---|---|
Poids moléculaire |
310.96 g/mol |
Nom IUPAC |
1-(bromomethyl)-3-iodo-5-methylbenzene |
InChI |
InChI=1S/C8H8BrI/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,5H2,1H3 |
Clé InChI |
PKNOSWOJOWVLBF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)I)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]amino]-4-[[3,5-bis(trifluoromethyl)phenyl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B12950405.png)
![4-{[5-(1H-Imidazol-1-yl)pentyl]sulfanyl}aniline](/img/structure/B12950407.png)


![4-(2-(Imidazo[2,1-f][1,2,4]triazin-7-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B12950427.png)


![N-methylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B12950436.png)
![1,1'-([2,2'-Bipyridine]-4,4'-diyl)diethanone](/img/structure/B12950439.png)
![1h-Pyrrolo[3,2-b]pyridine-5-acetonitrile](/img/structure/B12950442.png)


![Ethyl 1,2,4,5-tetrahydropyrrolo[3,2,1-hi]indole-2-carboxylate](/img/structure/B12950458.png)
